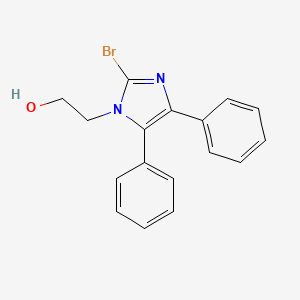

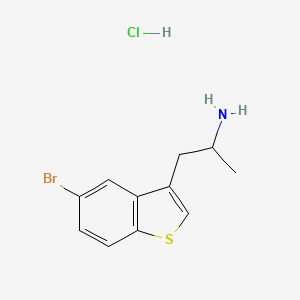

2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

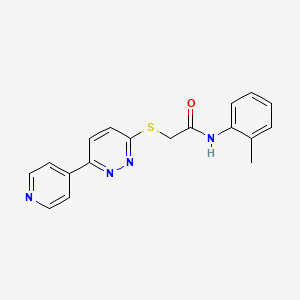

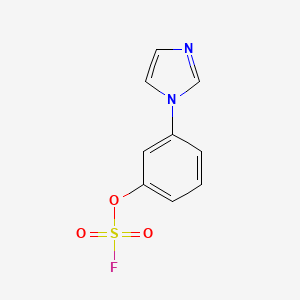

“2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Chemical Reactions Analysis

Imidazole derivatives are known to show a broad range of chemical reactions due to their amphoteric nature . They can show both acidic and basic properties, and due to the presence of a positive charge on either of two nitrogen atoms, they can show two equivalent tautomeric forms .Scientific Research Applications

Electronic/Substituents Influence on Imidazole Ring

A study explored the electronic influence of substituents on the imidazole ring using 1H-imidazo[4,5-f][1,10]phenanthroline frameworks. It found that the electron density on the imidazole ring can significantly affect the N-base donor strength, with ortho/para-directing methoxy substituents notably increasing pKa,N: values. This suggests that electron density push towards the imidazole ring is crucial for improving N-base donor capabilities, which could be relevant for the design and synthesis of new compounds with specific electronic properties (Eseola et al., 2012).

Heterocyclic Compounds Synthesis

Research into heterocyclic compounds has shown that novel tetra substituted imidazoles can be synthesized through four-component condensation, involving benzil, substituted aldehydes, substituted anilines, and ammonium acetate. The synthesized compounds were characterized using X-ray crystallographic and spectroscopic techniques, offering insights into their optimized geometry, spectroscopic properties, and non-linear optical properties. This synthesis method presents a straightforward approach to creating imidazole derivatives with potential applications in various scientific fields (Ahmad et al., 2018).

Coordination Behaviour with Metal Ions

A study demonstrated the coordination behaviour of a similar compound, 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol, against metal ions such as Pd(II), Zn(II), and Cu(II). The research yielded complexes with varying geometries and nuclearity, indicating the versatility of such compounds in forming coordination complexes. This could imply the potential of 2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol in similar applications, such as in the development of new metal-organic frameworks or coordination compounds (Muñoz et al., 2011).

Greener Synthesis Approaches

A greener synthesis approach was employed to create multi-substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives using a one-pot four-component condensation. This method utilized microwave irradiation and a recyclable catalyst, highlighting an eco-friendly and efficient synthesis pathway for imidazole derivatives. Such methodologies could be adapted for the synthesis of this compound derivatives, contributing to sustainable chemical practices (Nirwan & Pareek, 2021).

Properties

IUPAC Name |

2-(2-bromo-4,5-diphenylimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O/c18-17-19-15(13-7-3-1-4-8-13)16(20(17)11-12-21)14-9-5-2-6-10-14/h1-10,21H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQGPATZUNAAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=N2)Br)CCO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2818414.png)

![[3,4,5-Tris(acetyloxy)-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2818424.png)

![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2818431.png)